(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a dichlorophenyl group, a dimethylpyrrol group, and a thioxodihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and dimethylpyrrol intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the thioxodihydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the pyrrol and thioxodihydropyrimidine moieties.
2,5-Dimethylpyrrole: Contains the dimethylpyrrol group but does not have the dichlorophenyl or thioxodihydropyrimidine components.
Uniqueness
(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13Cl2N3O2S |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H13Cl2N3O2S/c1-8-6-10(9(2)20-8)7-11-15(23)21-17(25)22(16(11)24)13-5-3-4-12(18)14(13)19/h3-7,24H,1-2H3,(H,21,23,25)/b10-7+ |
InChI Key |
APMSSGGBGNOFAG-JXMROGBWSA-N |
Isomeric SMILES |
CC1=C/C(=C\C2=C(N(C(=S)NC2=O)C3=C(C(=CC=C3)Cl)Cl)O)/C(=N1)C |
Canonical SMILES |
CC1=CC(=CC2=C(N(C(=S)NC2=O)C3=C(C(=CC=C3)Cl)Cl)O)C(=N1)C |
Origin of Product |
United States |
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